2-Fluoro-3-hydroxybenzaldehyde
Overview
Description
2-Fluoro-3-hydroxybenzaldehyde is an organic compound with the chemical formula C7H5FO2. It is a colorless or yellowish solid with a special phenolic odor. This compound is known for its low solubility in water but is more soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Mechanism of Action
Target of Action
It is known that this compound has three chemically reactive sites , which suggests that it could interact with a variety of biological targets.
Mode of Action
It is known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s fluorine atom and hydroxyl group likely play key roles in these interactions.
Biochemical Pathways
It is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (i) catalysed annulation reaction . This suggests that it may influence pathways involving these heterocycles.
Pharmacokinetics
Its molecular weight is 14011 , which is within the range generally favorable for oral bioavailability. It is a solid at room temperature , which could influence its absorption and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-hydroxybenzaldehyde. It is known to be air sensitive , and its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . These factors should be considered when handling and using this compound.
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems , but the specific effects of 2-Fluoro-3-hydroxybenzaldehyde on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be studied.
Molecular Mechanism
Benzaldehydes can undergo various reactions at the benzylic position
Preparation Methods
2-Fluoro-3-hydroxybenzaldehyde can be synthesized through the fluorination of 3-hydroxybenzaldehyde. The specific reaction conditions, such as temperature and reaction time, are adjusted based on the desired yield and purity . Industrial production methods typically involve the use of fluorinating agents under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
2-Fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-Fluoro-3-hydroxybenzaldehyde has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the manufacture of dyes and other industrial chemicals.
Comparison with Similar Compounds
2-Fluoro-3-hydroxybenzaldehyde can be compared with other similar compounds, such as:
3-Hydroxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorobenzaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
3-Fluoro-4-hydroxybenzaldehyde: Has a different substitution pattern, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
2-fluoro-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNLGYUKQTWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343154 | |
Record name | 2-Fluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-86-4 | |
Record name | 2-Fluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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